molecular formula C19H17NO2S B14685078 Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate CAS No. 27191-57-7

Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate

Cat. No.: B14685078
CAS No.: 27191-57-7
M. Wt: 323.4 g/mol
InChI Key: DILOVMDELDKMLI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate is a chemical compound with the molecular formula C19H17NO2S. This compound is known for its unique structural features, which include a naphthalene ring, a methyl group, and a sulfanylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate typically involves the reaction of naphthalen-1-yl methylcarbamate with 4-methylphenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl methylcarbamate
  • 4-methylphenylsulfanylcarbamate
  • Naphthalen-1-yl phenylcarbamate

Uniqueness

Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate is unique due to the presence of both a naphthalene ring and a sulfanylcarbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

27191-57-7

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

naphthalen-1-yl N-methyl-N-(4-methylphenyl)sulfanylcarbamate

InChI

InChI=1S/C19H17NO2S/c1-14-10-12-16(13-11-14)23-20(2)19(21)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,1-2H3

InChI Key

DILOVMDELDKMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SN(C)C(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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